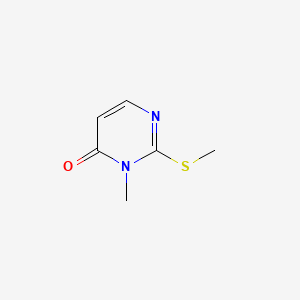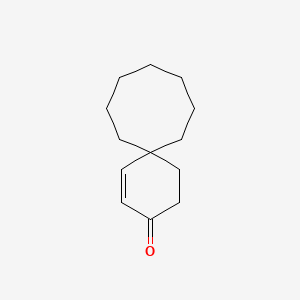
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE is a chemical compound with the molecular formula C18H37NO4. It is known for its surfactant properties and is used in various industrial and research applications. The compound consists of a dodecyloxy group attached to an ethoxy chain, which is further connected to an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE typically involves the reaction of dodecyl alcohol with ethylene oxide to form 2-{2-[2-(Dodecyloxy)ethoxy]ethanol. This intermediate is then reacted with acetic anhydride to produce the final compound. The reaction conditions usually involve:
Temperature: 60-80°C
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Organic solvents like toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition of reactants: Dodecyl alcohol and ethylene oxide
Use of high-pressure reactors: To facilitate the reaction at elevated temperatures
Purification steps: Including distillation and crystallization to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted ethoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a detergent to lyse cells and extract proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and lotions, due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE involves its ability to interact with lipid membranes. The dodecyloxy group inserts into the lipid bilayer, while the ethoxy and acetamide groups interact with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and solubilization of membrane-bound proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethyl hydrogen sulfate
- 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethanol
- 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethylamine
Uniqueness
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE is unique due to its specific combination of hydrophobic and hydrophilic groups, which makes it an effective surfactant. Its acetamide group also provides additional functionality, allowing for further chemical modifications and applications in various fields.
Propiedades
Número CAS |
36749-80-1 |
|---|---|
Fórmula molecular |
C18H37NO4 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
2-[2-(2-dodecoxyethoxy)ethoxy]acetamide |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-17-18(19)20/h2-17H2,1H3,(H2,19,20) |
Clave InChI |
PINZOVIXGXHZIW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOCCOCC(=O)N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCC(=O)N |
| 36749-80-1 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















